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molecular formula C8H6ClF3 B1217364 3-(Trifluoromethyl)benzyl chloride CAS No. 705-29-3

3-(Trifluoromethyl)benzyl chloride

Cat. No. B1217364
M. Wt: 194.58 g/mol
InChI Key: XGASTRVQNVVYIZ-UHFFFAOYSA-N
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Patent
US04701211

Procedure details

A mixture of 15.3 grams (0.08 mole) of 3-(trifluoromethyl)benzyl chloride and 8.0 grams (0.086 mole) of triethylamine in 50 milliliters of acetonitrile was heated 6 hours at 85° C. The mixture was then stirred over a weekend at room temperature. The crystals which formed were slurried in ethyl ether. The crude product was recovered by filtration and extracted with 600 milliliters of hot methyl ethyl ketone and 0.50 ml of methylene dichloride. The triethyl-(3-trifluoromethyl)benzyl) ammonium chloride was recoved by filtration in a yield of 13.7 grams. The product melted at 213°-215° C. The structure of the compound was confirmed by NMR.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][Cl:7].[CH2:13]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH3:14]>C(#N)C.C(OCC)C>[Cl-:7].[CH2:13]([N+:15]([CH2:18][CH3:19])([CH2:16][CH3:17])[CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:12])([F:11])[F:1])[CH:4]=1)[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
FC(C=1C=C(CCl)C=CC1)(F)F
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred over a weekend at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals which formed
FILTRATION
Type
FILTRATION
Details
The crude product was recovered by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with 600 milliliters of hot methyl ethyl ketone and 0.50 ml of methylene dichloride
FILTRATION
Type
FILTRATION
Details
The triethyl-(3-trifluoromethyl)benzyl) ammonium chloride was recoved by filtration in a yield of 13.7 grams

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C)[N+](CC1=CC(=CC=C1)C(F)(F)F)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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